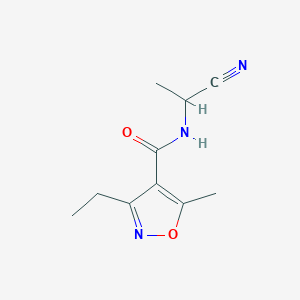

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

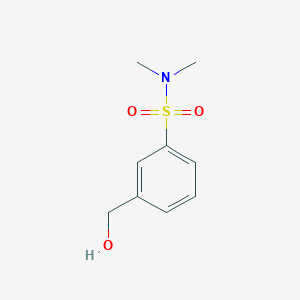

“N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). The compound also has a cyanoethyl group (-C≡N) and a carboxamide group (-CONH2) attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The oxazole ring could be formed through a cyclization reaction. The cyanoethyl group might be introduced through a nitrile addition reaction, and the carboxamide group could be formed through an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The oxazole ring is aromatic and planar. The cyanoethyl group would introduce a linear, sp-hybridized carbon atom into the structure. The carboxamide group would have a planar geometry around the carbonyl carbon and a tetrahedral geometry around the amide nitrogen .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. The oxazole ring, being aromatic, might undergo electrophilic aromatic substitution. The nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions. The carboxamide group could participate in amidation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

Synthesis of Macrolides and Other Compounds

Oxazoles have been identified as masked forms of activated carboxylic acids, which can form triamides upon reaction with singlet oxygen. This property is utilized in the synthesis of complex molecules, such as macrolides, which include compounds like recifeiolide and curvularin. The oxidation-acylation sequence leveraging oxazoles proves to be a strategic method in synthetic organic chemistry for constructing intricate molecular frameworks (Wasserman, Gambale, & Pulwer, 1981).

Catalyzed Intramolecular Cyclization

Research on oxazoles has also led to the development of efficient synthesis methods for 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization. This approach is significant for creating highly functionalized novel β-(methylthio)enamides, which are precursors to a variety of substituted oxazoles with potential pharmaceutical applications (Kumar, Saraiah, Misra, & Ila, 2012).

Antimicrobial Agents

The discovery of novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-substituted variants, has revealed potent antimicrobial activities against primary pathogens. These compounds have demonstrated selective action against bacterial strains like Staphylococcus aureus and pathogenic yeast Candida albicans, highlighting the potential of oxazole derivatives in developing new antimicrobial therapies (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

Enantioselective Synthesis

The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate showcases the application of oxazole derivatives in achieving high optical purity in synthesized compounds. This process, involving Pd-catalyzed amide coupling and subsequent formation of oxazoles, underlines the importance of oxazoles in the synthesis of optically active compounds with potential medicinal value (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).

作用機序

将来の方向性

The study and application of this compound could open up new avenues in various fields like medicinal chemistry, materials science, and synthetic chemistry. Its unique structure and functional groups could make it a subject of interest for the development of new synthetic methodologies or the synthesis of novel materials .

特性

IUPAC Name |

N-(1-cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-4-8-9(7(3)15-13-8)10(14)12-6(2)5-11/h6H,4H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEABIJIYVBRPQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)NC(C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2649484.png)

![N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2649487.png)

![3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2649489.png)

![3,4-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2649494.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one](/img/structure/B2649495.png)

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2649497.png)

![N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2649498.png)

![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2649502.png)

![N-(1-Cyanocyclohexyl)-2-[4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2649503.png)

![N'-(3-Methylsulfanylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2649504.png)